molecular formula C5H10ClF2N B2819056 (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride CAS No. 2305202-86-0

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2819056
CAS No.: 2305202-86-0
M. Wt: 157.59
InChI Key: JGCCTNIBGKYJGL-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C5H9F2N.ClH. It is a chiral cyclopropane derivative featuring a difluoroethyl group attached to the cyclopropane ring and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable difluoroalkene, undergoes cyclopropanation using a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring.

  • Chiral Resolution: : The resulting cyclopropane derivative is subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.

  • Amination: : The cyclopropane ring is then functionalized with an amine group through nucleophilic substitution reactions.

  • Formation of Hydrochloride Salt: : The amine group is protonated to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like Grignard reagents and organolithium compounds are employed under anhydrous conditions.

Major Products Formed

  • Oxidation: : Formation of difluoroethyl cyclopropanone.

  • Reduction: : Formation of difluoroethyl cyclopropanamine or cyclopropanol.

  • Substitution: : Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It is utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: is unique due to its chiral structure and the presence of the difluoroethyl group. Similar compounds include:

  • (1S,2S)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: : The enantiomer of the compound.

  • 2-(1,1-Difluoroethyl)cyclopropan-1-amine: : The non-chiral version of the compound.

  • 2-(1,1-Difluoroethyl)cyclopropanol: : A related cyclopropane derivative with an alcohol group instead of an amine.

These compounds differ in their stereochemistry and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-5(6,7)3-2-4(3)8;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCCTNIBGKYJGL-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.